molecular formula C22H28ClN3O2S2 B3403555 (2E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride CAS No. 1135226-70-8

(2E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride

Cat. No.: B3403555
CAS No.: 1135226-70-8
M. Wt: 466.1 g/mol
InChI Key: KXPUWUDWANUGAZ-VHPXAQPISA-N
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Description

(2E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a thiophene ring, and an ethoxy group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a suitable catalyst.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones with sulfur.

    Coupling Reactions: The benzothiazole and thiophene rings are coupled using a suitable coupling agent such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the intermediate with diethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the benzothiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and suitable nucleophiles.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

(2E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzothiazole and thiophene rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride
  • (2E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide hydrochloride

Uniqueness

The presence of the ethoxy group and the specific arrangement of the benzothiazole and thiophene rings make (2E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride unique

Properties

IUPAC Name

(E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2.ClH/c1-4-24(5-2)13-14-25(21(26)12-10-18-8-7-15-28-18)22-23-19-11-9-17(27-6-3)16-20(19)29-22;/h7-12,15-16H,4-6,13-14H2,1-3H3;1H/b12-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPUWUDWANUGAZ-VHPXAQPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C=CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)/C=C/C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride
Reactant of Route 2
(2E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride
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(2E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride
Reactant of Route 4
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(2E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride
Reactant of Route 5
Reactant of Route 5
(2E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride
Reactant of Route 6
Reactant of Route 6
(2E)-N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride

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